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Compound of Interest

Compound Name: 2-(2-Bromophenyl)oxane

Cat. No.: B15045377

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings
related to the biological activity screening of novel bromophenyl ether derivatives. It is designed
to serve as a resource for researchers and professionals in the field of drug discovery and
development, offering detailed experimental protocols, summarized quantitative data, and
visual representations of key biological pathways and workflows.

Introduction

Bromophenyl ethers represent a class of chemical compounds that have garnered significant
interest in medicinal chemistry due to their diverse and potent biological activities. These
activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This
guide synthesizes findings from various studies to present a cohesive understanding of the
screening processes and therapeutic potential of these novel compounds.

Data on Biological Activities

The biological activities of various novel bromophenyl ether derivatives have been quantified
across several studies. The following tables summarize the key findings, providing a
comparative look at the potency of different compounds against various biological targets.

Anticancer Activity
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A series of bromophenol hybrids featuring N-containing heterocyclic moieties have

demonstrated significant inhibitory activity against a range of human cancer cell lines. The half-

maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1][2]

Table 1: Anticancer Activity of Bromophenol Hybrids (IC50 in pg/mL)[1]

Bel7402 HepG2 HCT116 Caco2
Compound A549 (Lung) . .

(Liver) (Liver) (Colon) (Colon)
17a 3.51+£0.35 4.89 + 0.51 5.86 £ 0.44 2.15+0.19 1.89+£0.23
17b 4,12 £0.42 5.12 £0.48 6.15 £ 0.53 2.58 £0.24 224 £0.21
18a 449 +0.73 6.25 + 0.55 7.02 £ 0.62 3.11+0.28 2.98 +0.31
19a 5.11 £+ 0.49 7.15 + 0.68 8.24+0.75 4.02 £ 0.36 3.87+£0.42
WLJ18 >10 >10 >10 >10 >10

In another study, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized
and evaluated for their antitumor activity. Compound 4f, which contains a p-bromophenyl
substituent, exhibited potent activity against several cancer cell lines.[3]

Table 2: Antitumor Activity of Imidazole Derivatives (IC50 in uM)[3]

Compound A549 HeLa SGC-7901
Af 6.60 3.24 5.37
MTX (Control) >30 >30 >30

Furthermore, a coumarin derivative incorporating a bromophenyl group, (E)-2-((3-benzyl-8-
methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide, showed
notable cytotoxicity against prostate and breast cancer cell lines.[4]

Table 3: Cytotoxicity of a Bromophenyl-Coumarin Derivative (IC50 in pM)[4]
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Compound PC-3 (Prostate) MDA-MB-231 (Breast)

Compound 1 3.56 8.5

Enzyme Inhibition

Novel bromophenol derivatives were synthesized and tested for their inhibitory effects on
human carbonic anhydrase (hCA) | and Il isoenzymes, as well as acetylcholinesterase (AChE).

[5]

Table 4: Enzyme Inhibition Constants (Ki) of Bromophenol Derivatives (nM)[5]

Compound hCA I (Ki  SD) hCA Il (Ki + SD) AChE (Ki + SD)
18 2.53+0.25 1.63+0.11 6.54 +1.03

19 5.18 + 0.88 3.27 £ 0.46 8.12 + 1.55

20 15.42 + 2.15 8.91 +0.92 15.78 £ 3.21

21 25.67 + 4.58 15.05 + 1.07 24.86 + 5.30

Antimicrobial and Antioxidant Activity

A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives revealed their potential
as antimicrobial and antioxidant agents.[6]

Table 5: Antimicrobial and Antioxidant Activity[6]

Antioxidant Activity (DPPH

Compound Antimicrobial Activity .
Inhibition %)

Promising against Gram-
5 N 470+1.88
positive pathogens

6 Not specified 16.75+1.18

Experimental Protocols
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Detailed methodologies are crucial for the replication and advancement of scientific findings.
The following sections outline the key experimental protocols used in the screening of these

novel bromophenyl ethers.

Synthesis of Bromophenyl Ether Derivatives

The synthesis of novel bromophenyl ether derivatives often involves multi-step reactions. For
instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs begins with
the creation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is then coupled with L-valine.[6]
Similarly, the synthesis of bromophenol hybrids with N-containing heterocyclic moieties
involves reacting an aldehyde with an alkyl dibromide, followed by treatment with an

appropriate amine.[7]
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Synthesis of N-acyl-a-amino acid analogs Synthesis of Bromophenol Hybrids
4-[(4-bromophenyl)sulfonyl]benzoic acid Aldehyde (4)
Couple with L-valine React with alkyl dibromide
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5) Intermediates (5-7)

Treat with appropriate amine

Bromophenol Hybrids (8-16)
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Seed cancer cells in 96-well plate

Treat with bromophenyl ether compounds

Bromophenol Hybrid (e.g., 17a)

Incubate for 48 hours

Increased ROS Generation

Add MTT solution

Bcl-2 Downregulation

Incubate for 4 hours

Caspase-3 Activation

Dissolve formazan with DMSO

PARP Activation

Measure absorbance at 570 nm

Calculate IC50 values Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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